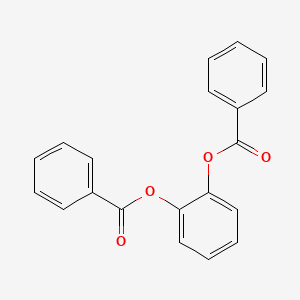

o-Phenylene dibenzoate

描述

Overview of Molecular Architecture and Research Significance

The molecular architecture of o-phenylene dibenzoate consists of a central phenylene ring to which two benzoate (B1203000) groups are attached at ortho positions (adjacent carbon atoms). evitachem.com This arrangement distinguishes it from its isomers, meta- and para-phenylene dibenzoate. The molecule is achiral, meaning it is superimposable on its mirror image. nih.gov

The significance of this compound in the research community is largely tied to its structure. The ortho-positioning of the two bulky benzoate groups creates steric hindrance, influencing the molecule's conformation and reactivity. This specific spatial arrangement is a key feature explored in fields like materials science and synthetic chemistry. The o-phenylene unit itself is a fundamental building block in the synthesis of various larger molecules, including polymers and nanostructures. tandfonline.comacs.org Furthermore, derivatives of this compound have been investigated for their potential biological activities. For instance, a related hydrazine (B178648) derivative, 2,2´-(Diazinodimethylidyne)-di-(o-phenylene)-dibenzoate, has been studied for its interaction with the HIV-1 reverse transcriptase enzyme, suggesting its potential in therapeutic research. academicjournals.orgglobalscienceresearchjournals.orgresearchgate.net

Below are the key molecular and physical properties of this compound.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₄O₄ | nih.gov |

| Molecular Weight | 318.32 g/mol | nih.gov |

| Stereochemistry | Achiral | nih.gov |

| Density | 1.242 g/cm³ | chemindex.com |

| Boiling Point | 513.8°C at 760 mmHg | chemindex.com |

| Flash Point | 265.8°C | chemindex.com |

| Refractive Index | 1.615 | chemindex.com |

| InChI | InChI=1S/C20H14O4/c21-19(15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(22)16-11-5-2-6-12-16/h1-14H | nih.gov |

| InChIKey | LVTPRIAGCBEGPW-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC(=O)C3=CC=CC=C3 | nih.gov |

Historical Context and Current Research Trajectories

Historically, research involving phenylene structures has been extensive, particularly concerning the synthesis of polyphenyls and polyphenylenes. tandfonline.com Early work often focused on the fundamental reactions for coupling aromatic nuclei, such as the Ullmann reaction. tandfonline.com The demand for new materials with high thermal stability propelled research into higher molecular weight polymers derived from these basic units. tandfonline.com

Current research trajectories continue to build on this foundation, branching into more specialized areas. The o-phenylene structural motif is integral to the development of novel materials and compounds:

Advanced Polymers: The synthesis of polymers like poly(o-phenylenediamine) is an active area of investigation, with studies focusing on their characterization and potential applications in electronics and materials science. chalcogen.ro

Heterocyclic Compounds: o-Phenylenediamine, a precursor related to the core of this compound, is widely used to synthesize benzimidazoles. nih.govresearchgate.net These compounds are of significant interest due to their diverse biological activities. researchgate.net

Liquid Crystals: The conformational properties imparted by the o-phenylene linkage are being explored in the design of new liquid crystalline materials. jst.go.jp

Oligo(phenylene ethynylene)s (OPEs): There is a growing body of research on OPEs, which are oligomers studied for their potential as molecular wires and for their biological applications, including antimicrobial properties. mdpi.com

While direct research on this compound as a final product is limited, its role as a structural component and a precursor in these modern research areas underscores its continuing importance in chemical science.

Structure

3D Structure

属性

IUPAC Name |

(2-benzoyloxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(22)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTPRIAGCBEGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214529 | |

| Record name | o-Phenylene dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-94-7 | |

| Record name | 1,2-Benzenediol, 1,2-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylene dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Phenylene dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylene dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENYLENE DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4J46C7S7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to ortho-Phenylene Dibenzoates

The most common and direct method for synthesizing o-phenylene dibenzoate is the esterification of a catechol (1,2-dihydroxybenzene) with benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, typically occurs in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.

The general reaction is as follows: Catechol + 2 Benzoyl Chloride → this compound + 2 HCl

This process involves the nucleophilic attack of the hydroxyl groups of the catechol on the electrophilic carbonyl carbon of the benzoyl chloride molecules. An analogous reaction involves the use of benzoic anhydride, though the reaction with the acid chloride is generally more rapid. Another synthetic pathway involves the esterification of benzoic acid with catechol, often requiring a catalyst to facilitate the removal of water. evitachem.com

Synthesis of Substituted orththis compound Derivatives

The synthesis of substituted derivatives allows for the fine-tuning of the molecule's physical and chemical properties. By introducing various functional groups onto the phenylene or benzoate (B1203000) rings, chemists can develop compounds for specialized applications, such as in polymer catalysis or as pharmacologically active agents.

5-tert-Butyl-3-methyl-1,2-phenylene dibenzoate (BMPD) is a compound of significant industrial importance, particularly as an internal electron donor in Ziegler-Natta catalysts used for propylene (B89431) polymerization. google.comgoogleapis.com Its synthesis is a multi-step process that begins with more common starting materials.

The key intermediate for producing BMPD is 5-tert-butyl-3-methylcatechol (BMC). google.comgoogle.comunifiedpatents.com Several synthetic pathways have been developed to produce BMC, enhancing the economic viability and reliability of BMPD production. google.comgoogle.com

Synthetic Routes to the Precursor (BMC):

From 3-Methylcatechol (B131232): The most direct route involves the alkylation of 3-methylcatechol with an alkylating agent like tert-butanol (B103910) or isobutylene. google.comgoogle.com This reaction is typically catalyzed by an inorganic acid (e.g., sulfuric acid) or a Lewis acid. google.com

From o-Cresol (B1677501): A more cost-effective approach starts with the readily available o-cresol. google.com This can proceed via two sequences:

Alkylation of o-cresol to form 4-tert-butyl-2-methylphenol, followed by oxidation to yield BMC. google.com

Oxidation of o-cresol to 3-methylcatechol, which is then alkylated to give BMC. google.com

From Catechol: A longer route starts with catechol, which is formylated to 2,3-dihydroxybenzaldehyde, then hydrogenolyzed to 3-methylcatechol, and finally alkylated to produce BMC. google.com

Once the precursor BMC is synthesized, it undergoes benzoylation to yield the final product, BMPD. googleapis.comgoogle.com The process involves reacting BMC with benzoyl chloride in the presence of a base, such as triethylamine, and a water-insoluble solvent like toluene (B28343) or ethyl acetate. google.comgoogle.com The triethylamine neutralizes the HCl byproduct. google.com

| Reaction Stage | Reactants | Reagents/Solvents | Product | Reference(s) |

| Precursor Synthesis | 3-Methylcatechol, tert-Butanol | Sulfuric Acid, n-Heptane | 5-tert-Butyl-3-methylcatechol (BMC) | google.com |

| Final Product Synthesis | 5-tert-Butyl-3-methylcatechol (BMC), Benzoyl Chloride | Triethylamine, Toluene | 5-tert-Butyl-3-methyl-1,2-phenylene Dibenzoate (BMPD) | google.comgoogle.com |

This complex derivative has garnered interest for its potential biological activity, including as an anti-HIV agent. academicjournals.orgacademicjournals.org Its synthesis involves an oxidative coupling reaction. nih.govnih.govresearchgate.net The title compound, with the chemical formula C₂₈H₂₀N₂O₄, is prepared from 2-(hydrazonomethyl)phenyl benzoate. nih.govnih.gov

The synthetic procedure involves dissolving the 2-(hydrazonomethyl)phenyl benzoate precursor in tetrahydrofuran (B95107) (THF) along with triethylamine. nih.gov A solution of iodine in THF is then added dropwise to the mixture at room temperature. nih.gov The iodine acts as an oxidizing agent, facilitating the dimerization of the hydrazone precursor to form the central azine (N=N) linkage. The reaction mixture is stirred and subsequently worked up by dilution with water and extraction with a solvent like ether. nih.gov The final product possesses a crystallographically imposed center of symmetry at the midpoint of the N-N bond. nih.govnih.govresearchgate.net

| Reactants | Reagents/Solvents | Reaction Type | Product | Reference(s) |

| 2-(hydrazonomethyl)phenyl benzoate, Iodine | Tetrahydrofuran (THF), Triethylamine | Oxidative Coupling | 2,2'-(Diazinodimethylidyne)di-(o-phenylene)dibenzoate | nih.govnih.govresearchgate.net |

Mechanistic Aspects of Dibenzoate Formation

The formation of this compound via the reaction of catechol with benzoyl chloride follows the nucleophilic acyl substitution mechanism. The key steps are:

Activation of the Nucleophile: The base (e.g., triethylamine) deprotonates the phenolic hydroxyl groups of the catechol. This increases their nucleophilicity, preparing them to attack the electrophilic carbonyl group.

Nucleophilic Attack: The resulting catechoxide anion attacks the carbonyl carbon of a benzoyl chloride molecule, forming a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Repetition: The process is repeated for the second hydroxyl group with another molecule of benzoyl chloride, yielding the final diester product.

Neutralization: The base neutralizes the HCl formed from the proton of the hydroxyl group and the expelled chloride ion.

In the synthesis of 2,2'-(diazinodimethylidyne)di-(o-phenylene)dibenzoate, the mechanism is an oxidative dimerization. Iodine (I₂) acts as the oxidizing agent, accepting electrons from the two precursor hydrazone molecules. This process leads to the formation of a new nitrogen-nitrogen single bond, creating the symmetrical azine structure. Triethylamine acts as a base to scavenge the hydrogen iodide (HI) byproduct.

Derivatization Reactions and Functional Group Transformations

Once synthesized, this compound can undergo further reactions to create new derivatives. The primary reactive sites are the two ester functional groups and the aromatic rings.

Hydrolysis (Saponification): The most fundamental transformation is the cleavage of the ester bonds. Under basic conditions (e.g., using sodium hydroxide), the ester groups are hydrolyzed to yield catechol and two equivalents of sodium benzoate. Acid-catalyzed hydrolysis will produce catechol and benzoic acid.

Aminolysis: Reaction with primary or secondary amines can cleave the ester linkages to form the corresponding N-substituted benzamides and catechol. This reaction is a route to convert the ester functionality into an amide functionality.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. This reaction swaps the benzoate groups for a different ester group derived from the reacting alcohol.

Electrophilic Aromatic Substitution: The central phenylene ring is activated towards electrophilic substitution by the two electron-donating ester oxygen atoms. However, the carbonyl groups of the benzoates are deactivating. Reactions such as nitration or halogenation would likely target the activated central ring, although the steric hindrance from the bulky benzoate groups would influence the regioselectivity of the substitution. The two benzoate phenyl rings are deactivated towards electrophilic attack.

Advanced Spectroscopic Characterization and Structural Elucidation

Solid-State Structural Analysis

X-ray Crystallography

The study of other aryl diesters, such as 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), further illustrates the types of intermolecular interactions that can dictate crystal packing. iucr.org In this case, the crystal structure is stabilized by a network of C—H⋯Br hydrogen bonds and offset π–π interactions. iucr.org Such interactions are likely to play a crucial role in the solid-state arrangement of o-Phenylene dibenzoate as well. The analysis of catechol complexes with various enzymes also demonstrates how the benzoate (B1203000) moiety can bind to metal centers, highlighting the potential for diverse coordination chemistry. rcsb.orgnih.gov

| Crystal Data for a Related Compound: Propane-2,2-diyl di-p-phenylene dibenzoate | |

| Molecular Formula | C₂₉H₂₄O₄ |

| Molecular Weight | 436.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.7298 (2) Åb = 21.4202 (4) Åc = 12.6693 (3) Åβ = 104.291 (2)° |

| Volume | 2295.77 (9) ų |

| Z | 4 |

| Data sourced from PubMed Central. nih.gov |

Solution-State Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the protons on the central phenylene ring and the two benzoate groups. The chemical shifts and coupling patterns of these signals would be indicative of their relative positions. For comparison, the ¹H NMR spectrum of the related compound phenyl benzoate in CDCl₃ shows multiplets in the aromatic region (δ 7.20-8.20 ppm). rsc.org Specifically, the protons on the benzoate ring appear at δ 8.20 (dd), 7.61 (tt), and 7.49 (dd) ppm, while the protons on the phenyl group are observed at δ 7.41 (dd), 7.26 (tt), and 7.20-7.22 (m) ppm. rsc.org Similar patterns would be anticipated for this compound, with the integration of the signals reflecting the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals would be expected for the carbonyl carbons of the ester groups, the carbons of the central phenylene ring, and the carbons of the benzoate rings. The chemical shift of the carbonyl carbon is typically in the range of 164-166 ppm. rsc.org For instance, the carbonyl carbon in phenyl benzoate appears at δ 165.1 ppm in CDCl₃. rsc.org The aromatic carbons would appear in the region of approximately 120-151 ppm. rsc.org Studies on phenylene bis(1,3-dioxolanium) dications, which are derived from benzoates, show that the chemical shifts of the aromatic carbons are sensitive to the substitution pattern (ortho, meta, para) and can be used to probe charge delocalization. acs.org

| Predicted ¹³C NMR Chemical Shifts (ppm) for Phenyl Benzoate in CDCl₃ | |

| Carbonyl (C=O) | 165.1 |

| C1' (ipso, attached to O) | 150.9 |

| C1 (ipso, attached to C=O) | 129.4 |

| Aromatic CH | 133.5, 130.0, 129.5, 128.5, 125.8, 121.6 |

| Data sourced from the Royal Society of Chemistry. rsc.org |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic rings. A strong absorption band for the C=O stretching vibration of the ester is typically observed in the region of 1720-1740 cm⁻¹. libretexts.org For comparison, phenyl 4-formylbenzoate (B8722198) shows a strong C=O stretch at 1733.9 cm⁻¹. rsc.org The C-O stretching vibrations of the ester group would appear in the 1250-1000 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic compounds, characteristic bands are observed for ring stretching and bending modes. In studies of o-phenylenediamine, a related compound, Raman bands at 1500 cm⁻¹ and 1262 cm⁻¹ were attributed to the stretching and in-plane bending of the C=C bond in the benzene (B151609) ring and the stretching vibration of the C-NH₂ bond, respectively. mdpi.com For this compound, one would expect to see strong signals corresponding to the symmetric stretching of the aromatic rings.

| Characteristic IR Absorption Frequencies for Esters | |

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C=O Stretch | 1750-1715 |

| C-O Stretch | 1300-1000 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1600-1400 |

| Data compiled from various sources. rsc.orglibretexts.orgvscht.cz |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region due to π-π* transitions within the aromatic rings. The presence of the benzoate groups can influence the position and intensity of these absorptions.

Fluorescence Spectroscopy: The fluorescence properties of this compound would depend on its ability to emit light after being excited by UV radiation. The emission spectrum would provide information about the energy of the excited state and the efficiency of the fluorescence process.

Surface and Morphological Characterization in Materials Science

The morphology and surface characteristics of materials incorporating this compound and its derivatives are crucial for understanding their performance, particularly in the field of catalysis and polymer science. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide invaluable insights into the micro- and nanoscale features of these materials.

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and morphology of materials. redalyc.org It utilizes a focused beam of electrons to scan the sample's surface, generating detailed images by detecting the signals from secondary or backscattered electrons. redalyc.org This method is instrumental in analyzing the physical attributes of catalyst particles, such as size, shape, and distribution, which are critical factors in polymerization processes.

In the context of this compound derivatives, SEM is employed to study Ziegler-Natta catalyst systems where these molecules act as internal electron donors. For instance, in studies involving Porous Organic Polymers (POPs) as supports for Ziegler-Natta catalysts, SEM analysis is used to examine the morphology of the catalyst particles. mdpi.com The use of internal donors like 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate influences the morphology of the support and the resulting catalyst particles. mdpi.comresearchgate.net

Research has shown that the morphology of the catalyst support, as observed by SEM, plays a significant role in the polymerization activity and the properties of the final polymer. researchgate.netresearchgate.net For example, the use of nano-TiO2 beads to modulate the pore structure and surface morphology of POP supports for Ziegler-Natta catalysts has been investigated. researchgate.net SEM images help confirm the particle size and surface texture, which are correlated with the catalyst's performance in producing polymers like isotactic polypropylene (B1209903). mdpi.comresearchgate.net The analysis reveals how the incorporation of dibenzoate donors within these complex catalyst architectures contributes to achieving desired polymer characteristics. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of visualizing and measuring material properties at the nanoscale. acs.org It functions by scanning a sharp tip, attached to a cantilever, over the sample surface. acs.org By measuring the deflection of the cantilever due to forces between the tip and the sample, a three-dimensional topographic image can be generated. redalyc.org This technique is particularly valuable for studying polymer surfaces, offering insights into crystalline structure, phase separation in polymer blends, and the distribution of nanoparticles within a polymer matrix. researchgate.netnanoscientific.org

While direct AFM imaging of this compound is not commonly reported, the technique is extensively applied to characterize the polymers synthesized using catalysts that contain dibenzoate derivatives. The choice of an internal electron donor, such as a substituted this compound, in Ziegler-Natta catalysis has a profound impact on the stereoregularity and crystallinity of the resulting polypropylene. mdpi.com

AFM can be used to study the nanostructure of these polymers with exceptional detail. For crystalline polymers like isotactic polypropylene, AFM can visualize the arrangement of lamellae, the packing of polymer chains, and even resolve individual methyl groups on the surface. kpi.ua This allows researchers to understand how catalyst components, including the dibenzoate donor, influence the final morphology of the polymer, which in turn dictates its mechanical and physical properties. researchgate.netkpi.ua The technique can distinguish between different phases in heterogeneous polymer systems based on variations in local stiffness and adhesion, providing a compositional map of the surface. researchgate.net

Thermal Analysis and Decomposition Profiles

Thermal analysis techniques are essential for determining the thermal stability and decomposition characteristics of chemical compounds and materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary methods used for this purpose. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. wikipedia.org DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting, crystallization, and glass transitions. mdpi.com

The thermal properties of materials produced using this compound derivatives as catalyst components are a key area of investigation. In the synthesis of isotactic polypropylene (iPP), Ziegler-Natta catalysts containing internal electron donors like 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate are used to achieve high stereoregularity and specific thermal properties in the final polymer. mdpi.com

Table 1: Thermal Properties of Polypropylene (PP) Synthesized with Different Catalyst Systems

| Catalyst System | Internal Donor | Melting Temp (Tm) (°C) | Melting Enthalpy (J/g) |

|---|---|---|---|

| cat-2 | 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate (ID-2) | 166.8 | 110.8 |

| cat-3 | None | 161.9 | 86.1 |

| cat-4 | 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate (ID-2) | 167.2 | 103.0 |

| cat-5 | Diisobutyl phthalate (B1215562) (ID-3) | 167.1 | 112.5 |

Data sourced from research on Porous Organic Polymers (POPs) supported Ziegler–Natta catalysts. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations have been employed to investigate various aspects of o-Phenylene dibenzoate and related compounds, providing fundamental insights into their intrinsic properties. aps.orgnih.gov

Molecular Geometry and Conformation Analysis

DFT calculations are instrumental in determining the optimized molecular geometry and exploring the conformational possibilities of molecules. For phenylene bis-carboxylate systems, DFT studies reveal that the molecular shape is largely dictated by the dihedral angles between the central phenylene ring and the two benzoate (B1203000) groups. aps.orgresearchgate.net The orientation of the two ester (C=O) groups relative to each other—either parallel or antiparallel—defines distinct conformational groups. aps.org

| Parameter | Description | Typical Finding in Related Systems | Reference |

|---|---|---|---|

| Dihedral Angles | Rotation around the O-C bond connecting the benzoate group to the central phenylene ring. | Ester groups are significantly twisted relative to the central ring, with angles around 60°. | aps.orgresearchgate.net |

| Conformation | Overall 3D shape of the molecule. | V-shaped or bent-core structures are common; helical conformations are predicted for o-phenylene oligomers. | aps.orgnih.gov |

| Ester Group Orientation | Relative position of the two carboxyl groups. | Can exist in parallel or antiparallel orientations, leading to different conformers. | aps.org |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally described by its molecular orbitals. libretexts.org Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding chemical reactivity and electronic transitions. wikipedia.orgpku.edu.cn The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net

DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals. dergipark.org.tr In donor-acceptor molecules containing o-phenylene linkers, twisting between the donor and acceptor units can lead to a significant spatial separation of the HOMO and LUMO. nih.gov For instance, the HOMO might be localized on an electron-donating part of the molecule, while the LUMO is centered on an electron-accepting part. nih.govresearchgate.net This separation is characteristic of intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netmyu-group.co.jp For a series of phenylene bis(carboxylate) compounds, DFT calculations have been used to determine these energy levels and analyze how they are affected by different substituents. aps.org

| Orbital | Description | Significance in Related Systems | Reference |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Often localized on the electron-rich phenylene or donor moieties; indicates electron-donating capability. | nih.govresearchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Often localized on the electron-deficient benzoate or acceptor moieties; indicates electron-accepting capability. | nih.govresearchgate.net |

| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO | Determines chemical reactivity, stability, and optical properties. A smaller gap suggests higher reactivity. | researchgate.net |

Spectroscopic Property Prediction

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural validation when compared with experimental data. aps.org Theoretical calculations of infrared (IR) spectra, for example, can aid in the assignment of vibrational normal modes observed in experimental IR spectroscopy. aps.org For a series of V-shaped phenylene bis(carboxylate) molecules, DFT was used to calculate theoretical IR spectra for various optimized conformations, helping to understand their vibrational characteristics. aps.org Similarly, NMR chemical shielding tensors can be calculated using the GIAO-DFT method, which allows for a detailed interpretation of experimental NMR data and provides insights into the molecule's conformation in solution. nih.gov

Molecular Dynamics and Interaction Simulations

Molecular dynamics (MD) simulations and docking studies provide a dynamic picture of how this compound interacts with its environment, including other molecules and biological macromolecules. nih.govscielo.br

Ligand-Biomacromolecule Docking Studies (e.g., Enzyme Active Site Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. khanacademy.org This method is crucial in structure-based drug design. researchgate.net

A derivative of this compound, 2,2'-(Diazinodimethylidyne)-di-(o-phenylene)-dibenzoate (HZ), has been studied as a potential inhibitor of HIV-1 reverse transcriptase (RT). researchgate.netpsu.edu Docking studies showed that HZ binds within a non-nucleoside inhibitor binding pocket of the enzyme. psu.edu The interaction involves a number of amino acid residues within the enzyme's catalytic domain. researchgate.netresearchgate.net Specifically, HZ was found to have strong interactions with catalytically important and highly conserved residues such as Asp-110, Asp-185, and Asp-186. psu.edu It also forms a hydrogen bond with Leu-187 and engages in hydrophobic interactions with Phe-227 and the side chain of Leu-187. psu.edu These interactions suggest that the ligand could act as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by blocking the enzyme's active site. psu.edu

| Enzyme | Ligand | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| HIV-1 Reverse Transcriptase | 2,2'-(Diazinodimethylidyne)-di-(o-phenylene)-dibenzoate | Asp-110, Asp-185, Asp-186 | Strong interaction with catalytic domain | researchgate.netpsu.edu |

| HIV-1 Reverse Transcriptase | 2,2'-(Diazinodimethylidyne)-di-(o-phenylene)-dibenzoate | Leu-187 | Hydrogen Bond | psu.edu |

| HIV-1 Reverse Transcriptase | 2,2'-(Diazinodimethylidyne)-di-(o-phenylene)-dibenzoate | Phe-227, Trp-229 | Hydrophobic Interaction | psu.edu |

Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular forces govern how molecules pack in the solid state and interact in solution. libretexts.org For aromatic compounds like this compound, hydrogen bonds and π-π stacking are particularly important. researchgate.net

In the crystal structure of a related compound, 2,2′-Diazinodimethylidyne)di-o-phenylene) dibenzoate, the supramolecular assembly is dictated by intermolecular C—H⋯π(arene) hydrogen bonds and aromatic π–π stacking interactions. researchgate.netnih.gov The π–π stacking involves parallel phenyl rings with a centroid-to-centroid distance of 3.900 Å and an interplanar spacing of 3.464 Å. nih.gov These interactions link the molecules into sheets. researchgate.net

Molecular dynamics simulations on related N,N'-(phenylene)dibenzamide isomers (ortho, meta, and para) have shown that the topology significantly influences intermolecular forces. researchgate.net The ortho-isomer, structurally most similar to this compound, was found to form strong and unique interactions, including intermolecular three-centered hydrogen bonds and both intra- and intermolecular π-π stacking. researchgate.net These specific and strong interactions in the ortho topology are crucial for properties like self-healing in certain polymers. researchgate.net The ability to form various types of hydrogen bonds, including C-H···O and C-H···N, as well as π-π interactions, is a key feature of phenylene-based structures. solubilityofthings.comosaka-u.ac.jp

| Interaction Type | Description | Example Parameter in Related Systems | Reference |

|---|---|---|---|

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Centroid-centroid distance: 3.900 Å; Interplanar spacing: 3.464 Å | nih.gov |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | C—H⋯π(arene) and C—H⋯O interactions are observed in crystal packing. | researchgate.netnih.gov |

| Intermolecular Forces | Combined effect of various forces (van der Waals, dipole-dipole, H-bonds). | The ortho-isomer topology favors a greater number and strength of interactions compared to meta and para isomers. | researchgate.net |

Kinetic and Mechanistic Simulations

Due to a lack of specific kinetic and mechanistic simulation studies on this compound, this section will discuss computational investigations on analogous compounds, such as other aromatic esters and diesters. These studies provide a theoretical framework for understanding the potential reaction pathways and kinetic parameters of this compound.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms that are otherwise difficult to probe experimentally. nih.gov Theoretical studies on ester reactions, such as hydrolysis and aminolysis, often focus on determining the reaction mechanism (e.g., concerted versus stepwise), characterizing transition states, and calculating activation energies.

For instance, the aminolysis of methyl benzoate has been studied using computational methods to distinguish between possible concerted and stepwise reaction pathways. diva-portal.orgdiva-portal.org Such studies have shown that both pathways can have similar activation energies, and that the presence of a catalyst, such as a second molecule of the amine acting as a general base, can significantly lower the energy barrier. diva-portal.orgdiva-portal.org The catalytic role of ammonia, for example, is understood to be in facilitating the proton-transfer steps of the reaction. diva-portal.orgdiva-portal.org

In the context of diesters, computational studies on the alkaline hydrolysis of diaryl sulfate (B86663) diesters suggest that these reactions proceed through loose, concerted transition states with minimal bond formation to the incoming nucleophile and significant bond cleavage to the leaving group. diva-portal.orgdiva-portal.orgacs.orgchemrxiv.org This is in contrast to a stepwise mechanism that would involve a stable intermediate.

The hydrolysis of esters under neutral or acidic conditions has also been a subject of theoretical investigation. For the neutral hydrolysis of esters, it has been proposed that the reaction can be initiated by the autoionization of water, followed by either protonation of the ester (for normal esters) or the formation of a hydroxide (B78521) ion that acts as a nucleophile (for activated esters). For the acid-catalyzed hydrolysis of methyl acetate, computational studies have shown that the inclusion of explicit water molecules in the model is crucial for accurately representing the reaction, which proceeds through a tetrahedral intermediate via a two-step mechanism.

Neighboring group participation is another important mechanistic aspect, especially for a compound like this compound where two ester groups are in proximity. While direct computational studies on neighboring group participation in this compound are not available, research on other systems has shown that nearby functional groups can significantly influence reaction rates and stereochemistry. nih.govscribd.com For example, the hydrolysis of 2-aminobenzoate (B8764639) esters is shown to be accelerated by intramolecular general base catalysis from the neighboring amine group. iitd.ac.in It is plausible that one benzoate group in this compound could influence the reactivity of the other, potentially through space or by stabilizing transition states, although this would require specific computational modeling to confirm.

The following table summarizes findings from computational studies on related ester compounds, providing insights into potential mechanistic features relevant to this compound.

| Compound/Reaction | Computational Method | Key Findings |

| Aminolysis of Methyl Benzoate with Ammonia | Density Functional Theory (DFT) and ab initio | The reaction can proceed through either a concerted or a stepwise mechanism with similar activation energies. A general-base-catalyzed stepwise mechanism is the most favorable pathway. diva-portal.orgdiva-portal.org |

| Alkaline Hydrolysis of Diaryl Sulfate Diesters | Density Functional Theory (DFT) with implicit and explicit solvent models | The reaction proceeds through a loose, concerted transition state. Good agreement with experimental linear free-energy relationships was achieved. diva-portal.orgdiva-portal.orgacs.orgchemrxiv.org |

| Neutral Hydrolysis of Methyl Acetate and Methyl Trifluoroacetate | Ab initio calculations with continuum solvation models | The mechanism involves water autoionization. For methyl acetate, the process is initiated by protonation of the ester, while for the activated methyl trifluoroacetate, it involves the formation of a hydroxide ion. |

| Acid-Catalyzed Hydrolysis of Methyl Acetate | MP2 level of theory | The reaction proceeds via a two-step AAC2 mechanism involving a tetrahedral intermediate. The decomposition of this intermediate is the rate-determining step. |

| Hydrolysis of 2-Aminobenzoate Esters | Not specified | The reaction is accelerated by intramolecular general base catalysis from the neighboring amine group, leading to a 50-100-fold rate enhancement compared to the para-substituted isomers. iitd.ac.in |

These theoretical investigations on related ester compounds underscore the complexity of their reaction mechanisms and highlight the importance of factors such as the reaction conditions (acidic, basic, or neutral), the presence of catalysts, and the potential for intramolecular interactions. While direct extrapolation to this compound should be done with caution, these studies provide a valuable foundation for predicting its chemical behavior and for designing future experimental and computational work.

Applications in Materials Science and Polymer Chemistry

Role as Internal Electron Donors in Catalysis

Internal electron donors are a crucial component of modern Ziegler-Natta catalysts, which are instrumental in the production of stereoregular polyolefins such as polypropylene (B1209903). These donors play a pivotal role in enhancing the catalyst's performance by increasing its activity and, more importantly, by controlling the stereochemistry of the polymer chain.

Ziegler-Natta catalysts are complex systems typically composed of a transition metal compound (e.g., titanium tetrachloride) supported on a magnesium chloride matrix, and a co-catalyst, which is usually an organoaluminum compound. The internal electron donor, such as a substituted o-phenylene dibenzoate, is incorporated into the solid procatalyst component.

The use of substituted 1,2-phenylene aromatic diesters as internal electron donors in Ziegler-Natta catalyst compositions has been shown to result in high catalyst activity during the polymerization of olefins. google.com For instance, a catalyst containing 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate as the internal donor demonstrated a propylene (B89431) polymerization activity of 15.3 × 10⁶ g·PP/mol·Ti·h. nih.gov These catalysts are designed to produce propylene-based polymers with desirable properties such as high isotacticity and broad molecular weight distribution. google.com

Table 1: Performance of a Ziegler-Natta Catalyst with a Substituted this compound Internal Donor

| Catalyst System | Internal Donor | Polymerization Activity (g·PP/mol·Ti·h) | Isotacticity Index (%) | Molecular Weight Distribution (MWD) |

|---|---|---|---|---|

| POP-supported Z-N | 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate | 15.3 × 10⁶ | 98.2 | 12.3 |

Data sourced from a study on porous organic polymer-supported Ziegler-Natta catalysts. nih.gov

The structure of the internal electron donor has a profound impact on the microstructure of the resulting polymer. Aromatic diesters, including phenylene dibenzoates, are effective in promoting the formation of highly isotactic polypropylene. The stereoregulating effect of these donors is attributed to their ability to selectively poison the aspecific active sites on the catalyst surface, thereby favoring the propagation of the polymer chain in a highly ordered manner.

The use of 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate as an internal electron donor resulted in a high isotacticity index of 98.2%. nih.gov Furthermore, this class of internal donors is known to produce polypropylenes with a broad molecular weight distribution (MWD). google.comnih.govresearchgate.net A broad MWD is often desirable for certain applications as it can improve the processability of the polymer. For the catalyst with the substituted this compound, a broad MWD of 12.3 was achieved. nih.gov

Table 2: Influence of Internal Donor on Polypropylene Properties

| Internal Donor | Polymer Stereoregularity (Isotacticity Index %) | Molecular Weight Distribution (MWD) |

|---|---|---|

| 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate | 98.2 | 12.3 |

This table highlights the specific influence of a substituted this compound on key polymer characteristics. nih.gov

The design of the Ziegler-Natta catalyst, particularly the choice of the internal electron donor, is a key factor in optimizing its performance. The structure of the phenylene dibenzoate can be modified to fine-tune the catalyst's activity and the properties of the resulting polymer. The presence of substituents on the phenylene ring can influence the electronic and steric environment around the active sites, thereby affecting the polymerization process.

Research has shown that catalyst systems containing substituted phenylene aromatic diesters as internal donors demonstrate high activity in polymerization processes. google.com The optimization of catalyst performance involves balancing the catalyst's activity, its stereoregulating ability, and the desired molecular weight characteristics of the polymer. The use of specific phenylene dibenzoates allows for the production of polypropylenes with a combination of high isotacticity and broad molecular weight distribution, which is a desirable outcome for many commercial applications. google.com

Functional Materials Development

While the primary application of this compound is well-established in the field of catalysis, the exploration of its utility in the broader context of functional materials development is an emerging area. The inherent chemical functionalities of this compound suggest potential for its integration into more complex material systems.

There is currently a lack of specific research detailing the direct integration of this compound into polymer matrices to form composites or blends. However, the broader class of dibenzoate plasticizers is known to be used in various polymer applications to enhance flexibility and processability.

The synthesis of porous organic polymers (POPs) often involves the use of rigid aromatic building blocks to create a robust and porous framework. While there is extensive research on the use of various aromatic compounds in the synthesis of POPs, there is no specific literature found that describes the use of this compound as a monomer or cross-linking agent in the design of such advanced composites. One study did utilize a porous organic polymer as a support for a Ziegler-Natta catalyst that contained a substituted this compound as an internal donor, highlighting an indirect link between these fields. nih.gov

Despite extensive research, there is no publicly available information on the applications of the chemical compound "this compound" in the field of optoelectronic technologies. Searches for this compound and its synonyms, including "Pyrocatechol dibenzoate," "1,2-Bis(benzoyloxy)benzene," and "(2-benzoyloxyphenyl) benzoate (B1203000)," did not yield any relevant results in the context of materials science or polymer chemistry related to optoelectronics.

Existing information primarily identifies "this compound" as a compound used in applications such as:

Plasticizers

Specialty resins

Components for polymerization catalysts

Therefore, it is not possible to provide an article on the applications of "this compound" in optoelectronic technologies as requested.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Crystal Engineering

The solid-state arrangement of molecules is governed by a delicate balance of attractive and repulsive non-covalent interactions. In the context of phenylene dibenzoate derivatives, these interactions are the primary driving forces for the formation of crystalline solids. Key non-covalent interactions include hydrogen bonding, π–π stacking, and van der Waals forces.

A detailed analysis of the crystal structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), a close analog of o-phenylene dibenzoate, provides significant insights into the role of these interactions. In this structure, the intermolecular contacts are dominated by hydrogen bonding and weaker π–π interactions nih.gov. Specifically, C—H⋯Br hydrogen bonds are observed, where a hydrogen atom from a phenyl ring interacts with a bromine atom on an adjacent molecule. These interactions are directional and play a crucial role in the formation of extended supramolecular assemblies nih.gov.

A broader examination of related structures, such as a nickel(II) complex of o-phenylenediamine, further highlights the importance of hydrogen bonding, including N—H⋯O and O—H⋯O interactions, in building three-dimensional networks. Hirshfeld surface analysis of this complex quantified the contributions of various contacts, revealing the prevalence of H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C interactions in the crystal packing.

The following table summarizes the types of non-covalent interactions observed in the crystal structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) nih.gov.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C—H⋯Br | C5—H5 | Br1 | 3.12 (2) |

| C—H⋯Br | C3—H3 | Br1 | 3.02 (1) |

| π–π stacking | Centroid of 3,5-dibromophenyl ring | Centroid of 3,5-dibromophenyl ring | 3.8875 (1) |

| π–π stacking | Centroid of central benzene (B151609) ring | Centroid of central benzene ring | 3.8875 (1) |

Formation of Ordered Supramolecular Architectures

The directional and specific nature of non-covalent interactions leads to the self-assembly of molecules into highly ordered supramolecular architectures. In the case of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), the C—H⋯Br hydrogen bonds are instrumental in forming one-dimensional chains of molecules. These chains are then cross-linked by other C—H⋯Br interactions, ultimately giving rise to a robust three-dimensional, tri-periodic network nih.gov. This hierarchical assembly, from individual molecules to chains and then to a full 3D lattice, is a hallmark of crystal engineering.

The supramolecular motifs observed in the crystal packing of phenylene bis-diethyl dioxalamates, which share structural similarities with phenylene dibenzoates, are also driven by hydrogen bonds (N-H···O=C) and reinforced by weaker interactions like C-H···π and C=O···C=O contacts. These interactions lead to the formation of well-defined patterns such as tapes, sheets, and columns researchgate.net. Similarly, in a cadmium complex of o-phenylenediamine, N—H⋯O hydrogen bonds create two-dimensional networks nih.gov.

Influence of Substituents on Self-Assembly Motifs

The introduction of substituents onto the aromatic rings of phenylene dibenzoate can significantly alter the nature and directionality of non-covalent interactions, thereby influencing the resulting self-assembly motifs. The presence of bromine atoms in 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) introduces strong C—H⋯Br hydrogen bonding, which dominates the crystal packing and precludes the C—H⋯π interactions observed in the unsubstituted 1,4-phenylene dibenzoate nih.gov. This demonstrates that halogen atoms can act as effective hydrogen bond acceptors, directing the assembly in a predictable manner.

Coordination Chemistry Aspects

While this compound itself is not a classic ligand for metal coordination, the fundamental phenylene diamine and benzoate (B1203000) moieties are well-known to coordinate with metal ions. o-Phenylenediamine (OPD) acts as a bidentate chelating ligand, forming stable complexes with various transition metals. For example, it forms a [Ni(OPD)₂(H₂O)₂]²⁺ complex where the nickel(II) ion is in a distorted octahedral environment, coordinated to two bidentate OPD ligands and two water molecules nih.govresearchgate.net. Similarly, cadmium has been shown to form a [Cd(opda)₄]²⁺ complex nih.gov.

Degradation Pathways and Environmental Fate

Hydrolytic Stability and Ester Cleavage Mechanisms

The stability of the ester linkages in o-Phenylene dibenzoate is a critical factor in its environmental persistence. Ester hydrolysis, the cleavage of the ester bond by reaction with water, can be a significant degradation pathway. This process can occur under neutral, acidic, or basic conditions, with the rate being highly dependent on pH and temperature.

The generally accepted mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, yielding a carboxylate anion (benzoate) and an alcohol (catechol). The stability of the leaving group plays a role in the reaction rate; for instance, the phenoxide ion is stabilized by resonance, which can influence the hydrolysis rate of phenyl benzoates. nih.gov

Factors such as steric hindrance and the electronic nature of substituents on the aromatic rings can also affect hydrolytic stability. Electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack, thus accelerating hydrolysis. nih.gov

Oxidative Degradation Processes

Oxidative processes, often initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), can also contribute to the degradation of this compound. nih.gov These reactions are particularly relevant in atmospheric and aquatic environments where photochemical processes can generate ROS.

The aromatic rings of this compound are susceptible to attack by hydroxyl radicals. This can lead to the formation of hydroxylated intermediates and potentially ring-opening products. researchgate.net The presence of activating groups on the aromatic ring can influence the rate and regioselectivity of these oxidative attacks. Advanced oxidation processes (AOPs), such as the Fenton reaction (Fe²⁺/H₂O₂), are capable of generating highly reactive hydroxyl radicals that can effectively degrade aromatic compounds. nih.gov The degradation process in such systems can be complex, involving a series of oxidation steps that ultimately lead to the mineralization of the organic compound to carbon dioxide and water. researchgate.net

Biological Degradation Pathways (e.g., Enzymatic Hydrolysis)

In soil and aquatic environments, microbial activity plays a crucial role in the degradation of organic compounds. The primary biological degradation pathway for this compound is expected to be enzymatic hydrolysis of the ester bonds. nih.gov Various microorganisms produce enzymes, such as esterases and lipases, that can catalyze the cleavage of ester linkages. nih.gov

The initial step in the biodegradation of dibenzoate plasticizers, which are structurally related to this compound, is the hydrolysis of one ester bond, releasing benzoic acid and a monoester. nih.gov The resulting catechol and benzoic acid can then be further metabolized by microorganisms through various aromatic degradation pathways. researchgate.netresearchgate.net For instance, catechol is a common intermediate in the aerobic degradation of many aromatic compounds and can be cleaved by dioxygenase enzymes via either ortho- or meta-cleavage pathways. researchgate.net The subsequent steps involve a series of enzymatic reactions that ultimately convert the aromatic rings into intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA. researchgate.net

The efficiency of biological degradation can be influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of a competent microbial community.

Kinetics of Chemical Decomposition

The kinetics of the chemical decomposition of this compound describe the rate at which it degrades under specific conditions. The rate of hydrolysis, for example, is often described by a pseudo-first-order rate law, especially when the concentration of water is in large excess and remains essentially constant. The rate constant for this reaction would depend on factors like temperature and pH.

For oxidative degradation, the kinetics can be more complex, depending on the concentration of the oxidant (e.g., hydroxyl radicals) and the substrate. In some advanced oxidation processes, the degradation rate can be influenced by the concentrations of catalysts and the intensity of UV light if it is a photo-Fenton system. nih.gov The study of reaction kinetics is essential for predicting the environmental persistence of this compound and for designing effective remediation strategies.

Stereochemical Aspects of Ortho Phenylene Dibenzoates

Conformational Preferences and Configurational Assignment

The conformational landscape of o-phenylenes is dominated by their tendency to adopt helical structures due to stacking interactions between the aromatic rings. chemrxiv.org This folding is not random; it is governed by the dihedral angles between adjacent phenyl units.

In solution, o-phenylene structures are not static but exist in a dynamic equilibrium between different conformations. The "perfectly folded" state, a compact helix, is often the most populated. nih.gov However, "misfolded" conformations, where one or more dihedral angles deviate from the optimal stacking geometry, are also present. The ends of o-phenylene chains are particularly prone to disorder. chemrxiv.org

The conformational state of an o-phenylene backbone is defined by the internal torsional angles (φ) between the aromatic rings. These angles can be categorized into distinct states, as detailed in the table below. nih.gov

| Dihedral Angle (φ) | State | Helical Structure Contribution |

| ~ -55° | A | Contributes to a left-handed (M) helix |

| ~ +55° | A' | Contributes to a right-handed (P) helix |

| ~ +135° | B | Represents a "misfold" or turn disruption |

| ~ -135° | B' | Represents a "misfold" or turn disruption |

A perfectly folded left-handed helix would be represented by an "AAA..." sequence of states, while a right-handed helix would be "A'A'A'...". nih.gov Misfolded conformers, such as AAB, are often the most prevalent among the non-perfectly folded states. nih.gov

The assignment of these conformations and their relative populations is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.orgnih.gov Techniques like two-dimensional NMR (EXSY) are employed to provide detailed chemical shift assignments for the prevalent conformers. chemrxiv.org Computational methods, such as Density Functional Theory (DFT) calculations, are then used to correlate the experimental NMR data with specific molecular geometries. chemrxiv.orgnih.gov The introduction of substituents can significantly influence the conformational equilibrium, with electron-withdrawing groups often enhancing the population of the perfectly folded helical state.

Chiroptical Studies (e.g., Circular Dichroism Spectroscopy)

Due to their helical nature, chiral o-phenylene derivatives are excellent candidates for chiroptical studies, particularly Circular Dichroism (CD) spectroscopy. This technique is highly sensitive to the three-dimensional structure of chiral molecules and is instrumental in assigning the absolute configuration of the helical twist (left-handed, M, or right-handed, P).

The CD spectrum of a chiral o-phenylene provides a unique fingerprint of its helical structure. The sign of the Cotton effect at specific wavelengths can be directly related to the helical sense. For instance, in amide-functionalized o-phenylene hexamers, a positive Cotton effect observed around 250–260 nm is indicative of a left-handed (M) helical twist. nih.gov

The assignment of the absolute configuration is further solidified by comparing the experimental CD spectra with spectra predicted by theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov A strong correlation between the experimental and predicted spectra provides a high degree of confidence in the assignment of the helical sense.

The utility of CD spectroscopy extends to studying the influence of various factors, such as solvent, temperature, and the presence of chiral auxiliaries, on the helical preference of o-phenylene derivatives.

Influence of Stereochemistry on Molecular Interactions

The well-defined three-dimensional structure of chiral o-phenylene derivatives, particularly their helical conformations, plays a crucial role in their interactions with other molecules. This stereochemical influence is evident in areas such as chiral recognition and host-guest chemistry.

Chiral Recognition: The helical scaffold of o-phenylenes can create a chiral environment that allows for the selective recognition of other chiral molecules. This principle is fundamental to applications in asymmetric catalysis and the development of chiral sensors. The stereochemical control over the folding of o-phenylenes, often achieved by attaching chiral groups to the termini, is of paramount importance for these applications. chemrxiv.org The steric bulk of these chiral groups can influence the conformational preferences of the o-phenylene backbone, thereby affecting its recognition properties. chemrxiv.org

Host-Guest Chemistry: The helical structure of o-phenylene foldamers can define cavities that are capable of binding complementary guest molecules. rsc.org The size, shape, and chemical nature of these cavities are dictated by the stereochemistry of the o-phenylene backbone. The binding of a guest molecule can, in turn, influence the conformation of the o-phenylene host. For example, the binding of a chiral guest can induce or bias the helical twist sense of the o-phenylene host. This reciprocal relationship between host and guest is a hallmark of supramolecular chemistry.

The influence of stereochemistry on molecular interactions is a key area of research, as it underpins the development of functional molecular systems with applications in sensing, catalysis, and materials science.

常见问题

Q. What strategies mitigate decomposition during long-term storage of o-phenylene dibenzoate?

- Methodological Answer: Store under inert gas (Ar) in amber vials at –20°C. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Add stabilizers (e.g., BHT) if oxidative degradation is observed. Compare degradation pathways (e.g., hydrolysis vs. photolysis) using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。